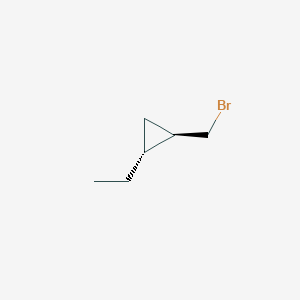

(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane

Description

(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane is a brominated cyclopropane derivative characterized by a bromomethyl group and an ethyl substituent on adjacent carbons of the strained cyclopropane ring. Cyclopropane derivatives are often studied for their unique ring strain, which enhances reactivity in ring-opening reactions or serves as a structural motif in bioactive molecules .

Properties

IUPAC Name |

(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-5-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPQBWPIBCOXRW-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an ethyl-substituted alkene with a bromomethylating agent under controlled conditions. The reaction may require the presence of a catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted cyclopropanes.

Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.

Reduction Reactions: The primary product is the corresponding methylcyclopropane derivative.

Scientific Research Applications

Common Synthesis Methods:

- Bromination of Cyclopropane Derivatives : Utilizing bromine in the presence of radical initiators or UV light to introduce the bromomethyl group.

- Rearrangement Reactions : Employing acidic conditions to facilitate rearrangements that yield this compound from precursor structures.

Organic Synthesis

(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane serves as a versatile building block in organic synthesis. Its electrophilic nature enables it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of valuable cyclopropane derivatives.

- Elimination Reactions : Under basic conditions, it can undergo elimination to produce alkenes.

- Addition Reactions : The compound can react with electrophiles (e.g., halogens) to form dihalogenated products.

Medicinal Chemistry

Research indicates that this compound may exhibit potential biological activities. Its structure allows for interactions with biological macromolecules, making it a candidate for:

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- Antimicrobial Activity : Related cyclopropane derivatives have demonstrated activity against various bacterial strains, indicating that this compound could be explored for its antibacterial properties.

Enzyme Interaction Study

In vitro studies have demonstrated that this compound can significantly inhibit enzymes related to metabolic processes. This inhibition alters cellular responses, highlighting its potential for drug development targeting specific biochemical pathways.

Antimicrobial Efficacy

A study focusing on cyclopropane derivatives found that compounds structurally similar to this compound exhibited potent activity against Helicobacter pylori, a common bacterial pathogen. The unique structural features of these compounds may enhance their effectiveness as antibacterial agents.

Comparison with Related Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| (1S,2S)-1-(Bromomethyl)-2-ethylcyclopropane | Different stereochemistry (1S vs 1R) | Potentially different biological activity |

| 1-Bromo-2-methylcyclopropane | Lacks ethyl group on the cyclopropane ring | Different reactivity patterns |

| 1-Bromo-3-methylcyclobutane | Different carbon skeleton | Varies in reactivity due to ring size |

Mechanism of Action

The mechanism of action of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane involves its reactivity with various chemical reagents. The bromomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison:

rac-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile

- Substituents : Bromomethyl, trifluoromethyl, and nitrile groups.

- Molecular Formula : C₆H₅BrF₃N.

- Molecular Weight : 228.01 g/mol.

- Relevance : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the ethyl group in the target compound, making it more suited for medicinal chemistry applications .

rac-tert-butyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate

- Substituents : Bromomethyl and tert-butyl ester groups.

- Molecular Formula : C₁₀H₁₅BrO₂.

- Molecular Weight : 263.13 g/mol.

- Relevance : The ester group introduces hydrolytic stability and facilitates further derivatization, unlike the unfunctionalized ethyl group in the target compound .

Ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate

Table 1: Structural and Physical Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Reference |

|---|---|---|---|---|---|

| (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane | Bromomethyl, ethyl | C₆H₁₁Br | 179.06 | High ring strain, neutral substituent | [4, 9] |

| rac-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile | Bromomethyl, trifluoromethyl, nitrile | C₆H₅BrF₃N | 228.01 | Enhanced lipophilicity, metabolic stability | [4] |

| rac-tert-butyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate | Bromomethyl, tert-butyl ester | C₁₀H₁₅BrO₂ | 263.13 | Hydrolytic stability, derivatization potential | [9] |

Stereochemical Influence

The (1R,2R) configuration distinguishes the target compound from diastereomers like (1R,2S) or (1S,2R) analogs. For example:

- Optical Activity: In related cyclopropane derivatives, stereoisomers exhibit significant differences in optical rotation. For instance, (1R,2S)-1-(4-chlorophenyl)-2-methylcyclopropane-1-methanol shows [α] = +56.6°, while its (1S,2R) counterpart has [α] = −54.9° . This highlights the critical role of stereochemistry in physicochemical properties.

- Synthetic Pathways : Diastereoselective synthesis methods, such as those using chiral catalysts or enantiopure starting materials, are required to achieve the (1R,2R) configuration. demonstrates that dibromocyclopropane derivatives synthesized via diastereoselective routes yield specific optical activities (e.g., [α]D²⁵ = −52.8°) .

Biological Activity

The compound (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane (CHBr) is a halogenated cyclopropane derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | CHBr |

| Molecular Weight | 163.06 g/mol |

| IUPAC Name | This compound |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

The compound features a bromomethyl group attached to a cyclopropane ring, contributing to its reactivity and potential biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. This characteristic is particularly relevant in the context of drug design, where such interactions can lead to the modulation of biological pathways.

Potential Pharmacological Applications

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may influence pathways associated with cancer cell proliferation and apoptosis. For instance, brominated compounds have been shown to exhibit cytotoxic effects against various cancer cell lines .

- Neuroactive Properties : Some cyclopropane derivatives have demonstrated neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

- Antimicrobial Effects : The halogenated structure may also impart antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Study 1: Anticancer Properties

A study investigated the effects of brominated cyclopropanes on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective potential of cyclopropane derivatives. It was found that this compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Ethyl cyclopropane and bromomethane.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in an appropriate solvent like DMSO or acetonitrile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropanation followed by bromination. Cyclopropanation can be achieved using diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., rhodium(II) acetate) to form the cyclopropane core . Subsequent bromination of the methyl group via free radical mechanisms (using Br₂ and a solvent like CCl₄) introduces the bromomethyl moiety . Stereochemical control is achieved by chiral catalysts or chiral auxiliaries during cyclopropanation, with temperature and solvent polarity critical for minimizing epimerization .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment, leveraging programs like SHELXL for refinement . Chiral HPLC or GC with chiral stationary phases can separate enantiomers, while ¹H/¹³C NMR (e.g., NOESY or coupling constant analysis) provides relative configuration data. Optical rotation measurements compared to literature values further validate enantiopurity .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups and substitution patterns. GC-MS or HPLC quantifies purity, and differential scanning calorimetry (DSC) assesses thermal stability. FT-IR verifies absence of undesired functional groups (e.g., hydroxyl or carbonyl) from side reactions .

Q. What nucleophilic substitution reactions are feasible for the bromomethyl group, and how do conditions affect product distribution?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines). Polar aprotic solvents (DMSO, DMF) and strong bases (KOtBu) favor elimination to cyclopropene derivatives, while polar protic solvents (MeOH) promote substitution. Steric hindrance from the ethyl group slows reactivity, requiring elevated temperatures (~60–80°C) .

Advanced Research Questions

Q. How do the ethyl and bromomethyl substituents influence the ring strain and reactivity of the cyclopropane core?

- Methodological Answer : The cyclopropane ring’s inherent strain (~27 kcal/mol) is modulated by substituents. The ethyl group’s electron-donating effect stabilizes the ring via hyperconjugation, while the electron-withdrawing bromomethyl group increases electrophilicity at adjacent carbons. This duality facilitates ring-opening reactions with electrophiles (e.g., HBr) and stabilizes intermediates in cross-coupling reactions .

Q. What computational methods predict the stability and reactivity of derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution or elimination pathways. Molecular dynamics simulations assess solvent effects, while QSPR models correlate substituent electronic parameters (Hammett σ) with reaction rates. Predicted data (e.g., ACD/Labs Percepta) cross-validate experimental results .

Q. How can contradictions between experimental and computational data be resolved?

- Methodological Answer : Discrepancies often arise from solvent or temperature effects not modeled computationally. Redesign experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and re-run simulations with explicit solvent models (e.g., COSMO). Multi-technique validation (X-ray, NMR, kinetics) isolates variables .

Q. What strategies preserve stereochemical integrity when using this compound in bioactive molecule synthesis?

- Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl) on the cyclopropane during derivatization. Mild reaction conditions (low temperature, non-acidic media) prevent racemization. Enzymatic resolution or chiral chromatography ensures enantiopurity in intermediates. Case studies in peptidomimetics demonstrate successful retention of configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.